Adam8-IN-1

ADAM8 IC50 Potency

Adam8-IN-1 fills a critical gap: it is a non-peptidic, small-molecule ADAM8 inhibitor (IC₅₀ 73 nM) that avoids the stability/permeability issues of peptide-based controls (e.g., cyclo(RLsKDK)). Unlike broad-spectrum MMP inhibitors (GM6001, Marimastat) or ADAM10-selective GI254023, which show negligible ADAM8 activity, this dimeric arylsulfonamide delivers potent, defined ADAM8 blockade. An essential chemical probe for cancer metastasis or inflammatory signaling studies demanding target-specific inhibition.

Molecular Formula C44H44Br4N6O12S2
Molecular Weight 1232.6 g/mol
Cat. No. B12422674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdam8-IN-1
Molecular FormulaC44H44Br4N6O12S2
Molecular Weight1232.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)NCCCC(C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)OCC3=CC(=CC(=C3)Br)Br)C(=O)NCCCC(C(=O)NO)NS(=O)(=O)C4=CC=C(C=C4)OCC5=CC(=CC(=C5)Br)Br
InChIInChI=1S/C44H44Br4N6O12S2/c45-31-18-27(19-32(46)23-31)25-65-35-8-12-37(13-9-35)67(61,62)53-39(43(57)51-59)6-2-16-49-41(55)29-4-1-5-30(22-29)42(56)50-17-3-7-40(44(58)52-60)54-68(63,64)38-14-10-36(11-15-38)66-26-28-20-33(47)24-34(48)21-28/h1,4-5,8-15,18-24,39-40,53-54,59-60H,2-3,6-7,16-17,25-26H2,(H,49,55)(H,50,56)(H,51,57)(H,52,58)/t39-,40-/m1/s1
InChIKeyLJOOWNHZCTUDSG-XRSDMRJBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adam8-IN-1: A 73 nM IC50 Dimeric Arylsulfonamide ADAM8 Inhibitor for Research Procurement


Adam8-IN-1 (CAS: 2758892-64-5) is a small molecule ADAM8 inhibitor with a reported IC50 value of 73 nM . It is characterized as a dimeric arylsulfonamide, a structural class distinct from the peptidic inhibitors like cyclo(RLsKDK) [1]. This compound is intended for research use in models of inflammation and cancer metastasis where ADAM8 activity is a key factor [2].

Why a Generic MMP Inhibitor Cannot Replace Adam8-IN-1 in ADAM8-Specific Research


Generic MMP or broad-spectrum ADAM inhibitors do not exhibit consistent or potent inhibition of ADAM8. For instance, the ADAM10-specific inhibitor GI254023 shows no inhibition of ADAM8, while common MMP inhibitors like GM6001 and Marimastat exhibit weak effects [1]. This variability necessitates a compound with a defined and potent ADAM8 IC50, such as Adam8-IN-1, to avoid confounding experimental outcomes from off-target metalloproteinase activity [2].

Quantitative Differentiation Guide for Adam8-IN-1 Against Key ADAM8 Inhibitor Comparators


Enhanced ADAM8 Potency of Adam8-IN-1 Compared to First-Generation Peptide cyclo(RLsKDK)

Adam8-IN-1 demonstrates superior in vitro potency against ADAM8 when compared to the first-generation peptide inhibitor cyclo(RLsKDK). Adam8-IN-1 has a reported IC50 of 73 nM , while the lead cyclic peptide cyclo(RLsKDK) is reported with an IC50 of 182 nM under similar assay conditions [1].

ADAM8 IC50 Potency Cancer Inflammation

Structural Differentiation: Adam8-IN-1 is a Dimeric Arylsulfonamide, Not a Peptide

Adam8-IN-1 belongs to the class of dimeric arylsulfonamide inhibitors [1]. This contrasts with the cyclic peptide structure of cyclo(RLsKDK) [2] and the hydroxamate-based structure of broad-spectrum inhibitors [3]. The dimeric nature of Adam8-IN-1 is designed to engage the active ADAM8 homodimer, which may confer a unique inhibition profile [1].

ADAM8 Small Molecule Dimeric Arylsulfonamide Peptidomimetic

Defined Application Scenarios for Adam8-IN-1 Based on Verified Differentiation


Use as a Primary Probe for ADAM8 Inhibition in Breast Cancer Invasion Models

Given the established role of ADAM8 in cancer metastasis and its overexpression in breast cancer, Adam8-IN-1 can serve as a primary chemical probe to investigate ADAM8-mediated invasiveness. The 73 nM IC50 provides a benchmark for cellular assays, and its dimeric structure is relevant to studies of the ADAM8 homodimer [1].

Use as a Non-Peptidic Control in Inflammatory Disease Models

Adam8-IN-1 can be employed as a non-peptidic, small molecule control in experiments where the peptidic nature of cyclo(RLsKDK) introduces stability or permeability confounds. The compound's activity profile supports its use in ADAM8-dependent inflammatory signaling studies [1].

Use as a Reference Compound for Dimeric ADAM8 Inhibitor Design

For medicinal chemistry groups engaged in developing next-generation ADAM8 inhibitors, Adam8-IN-1 serves as a key reference compound for the dimeric arylsulfonamide class. Its structure and activity (73 nM IC50) provide a benchmark for structure-activity relationship (SAR) studies and for validating new synthetic routes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adam8-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.